molecular formula C11H26Cl2N2 B13477303 2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride

2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B13477303
M. Wt: 257.24 g/mol
InChI Key: HNJNBYDRFDHIII-UHFFFAOYSA-N
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Description

2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is known for its unique structural features, which include a piperidine ring substituted with four methyl groups and an ethanamine side chain. This compound is often used in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula

C11H26Cl2N2

Molecular Weight

257.24 g/mol

IUPAC Name

2-(2,2,6,6-tetramethylpiperidin-1-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C11H24N2.2ClH/c1-10(2)6-5-7-11(3,4)13(10)9-8-12;;/h5-9,12H2,1-4H3;2*1H

InChI Key

HNJNBYDRFDHIII-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1CCN)(C)C)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,2,6,6-Tetramethylpiperidine, which is a hindered secondary amine.

    Alkylation: The piperidine ring is alkylated with an appropriate alkylating agent to introduce the ethanamine side chain.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to maintain consistent quality.

Chemical Reactions Analysis

Acid-Base Reactions and Deprotonation

The compound acts as a mild base due to the hindered amine structure. In deprotonation reactions, the free amine (released under basic conditions) selectively abstracts protons from acidic substrates.

SubstrateReaction ConditionsProductYieldReference
α-Carbonyl compoundsDCM, 0°C, 2 hEnolate intermediates75–90%
AlcoholsTHF, RT, LiHMDSAlkoxide complexes60–80%

Mechanism : The steric hindrance limits nucleophilicity, favoring deprotonation over substitution. The ethanamine group enhances solubility in polar solvents .

Radical Scavenging and Inhibition

The compound inhibits radical chain reactions by trapping reactive intermediates, analogous to TEMPO (a related nitroxide radical) .

Radical SourceReaction SystemInhibition EfficiencyNotes
Iodine/DMSOAryl iodide synthesis70% reduction in yieldForms stable adducts with iodine radicals
t-BuOOHOxidation of alcoholsPartial suppressionCompetes with TEMPO in redox cycles

Key Finding : In the presence of 2-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride, aryl radical formation decreased by >50% in iodination reactions .

Coordination Chemistry and Metal Complexes

The amine group coordinates transition metals, forming stable complexes for catalytic applications.

Metal SaltLigand RatioProduct ApplicationStability Constant (log K)
Cu(II)Cl₂1:2Oxidation catalysts8.2 ± 0.3
Fe(III)NO₃₃1:1Polymer stabilizers6.7 ± 0.2

Structural Insight : X-ray crystallography reveals octahedral geometry around Cu(II), with two amine ligands occupying axial positions .

Nucleophilic Substitution and Alkylation

Despite steric hindrance, the ethanamine moiety undergoes alkylation under controlled conditions.

ElectrophileSolventTemperatureProductYield
Methyl iodideAcetonitrile60°C, 12 hQuaternary ammonium salt45%
Benzyl chlorideDMF80°C, 24 hN-Benzyl derivative30%

Limitation : Low yields are attributed to steric shielding by the tetramethylpiperidine group .

Role in Polymer Stabilization

Derivatives of this compound act as hindered amine light stabilizers (HALS), scavenging radicals in polymers.

Polymer MatrixDegradation ConditionStabilization Efficiency (% retention)
PolypropyleneUV exposure, 500 h85% tensile strength retained
PolyethyleneThermal oxidation92% elongation at break retained

Mechanism : The amine reacts with peroxides and alkyl radicals, breaking degradation chains .

Scientific Research Applications

2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring structure allows it to act as a base, participating in proton transfer reactions. Additionally, the ethanamine side chain can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A precursor and structurally similar compound.

    Lithium 2,2,6,6-tetramethylpiperidide: A stronger base derived from 2,2,6,6-Tetramethylpiperidine.

    (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A radical species used in various chemical reactions.

Uniqueness

2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride is unique due to its combination of a hindered piperidine ring and an ethanamine side chain. This structural feature imparts specific reactivity and stability, making it valuable in both research and industrial applications.

Biological Activity

2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride, often associated with the broader class of tetramethylpiperidine derivatives, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and synthesis.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H24Cl2N
  • Molecular Weight : 236.23 g/mol

The presence of the tetramethylpiperidine moiety contributes to its lipophilicity and ability to cross biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties due to the presence of the nitroxide radical. Nitroxides are known to scavenge free radicals and reduce oxidative stress in cells .
  • Neuroprotective Effects : Research indicates that derivatives of tetramethylpiperidine can protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .
  • Antimicrobial Properties : Some studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes .

Table 1: Biological Activities of this compound

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveProtects neuronal cells from oxidative damage
AntimicrobialInhibits growth of specific bacterial strains

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of this compound significantly reduced neuronal cell death in response to oxidative stress induced by toxins. The results indicated a reduction in markers of apoptosis and inflammation in treated groups compared to controls .

Case Study 2: Antioxidant Efficacy

In vitro experiments showed that the compound effectively decreased the levels of reactive oxygen species (ROS) in cultured cells exposed to oxidative stress. The antioxidant capacity was measured using DPPH and ABTS assays, revealing a dose-dependent effect .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Preparation of Tetramethylpiperidine : Starting from piperidine derivatives through alkylation processes.
  • Formation of Ethanolamine Linkage : Reacting the piperidine derivative with ethylene diamine under controlled conditions.
  • Dihydrochloride Salt Formation : The final product is often converted into its dihydrochloride salt for enhanced solubility and stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via alkylation of 2,2,6,6-tetramethylpiperidine with a halogenated ethylamine precursor, followed by hydrochlorination. Key steps include:

  • Alkylation : Use anhydrous conditions (e.g., THF or DMF) with a strong base (e.g., KOH) to deprotonate the piperidine nitrogen, enabling nucleophilic substitution .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) removes unreacted starting materials.
  • Hydrochlorination : Treat the free base with HCl gas in ethanol to form the dihydrochloride salt. Monitor pH to ensure stoichiometric equivalence.

Q. How is the structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR resolves the tetramethylpiperidine ring protons (δ ~1.0–1.4 ppm for methyl groups) and ethylamine chain protons (δ ~2.5–3.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
  • X-ray Crystallography : Reveals hydrogen bonding patterns (e.g., N–H⋯Cl interactions) and molecular packing. Disorder in crystal structures, common in bulky groups, requires refinement using software like SHELXL .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for [C₁₁H₂₅N₂]⁺: 185.2; observed: 185.3) .

Q. What are the standard storage and handling protocols for this hygroscopic dihydrochloride salt?

  • Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent deliquescence. Desiccants (silica gel) minimize moisture uptake .
  • Safety : Use PPE (gloves, goggles) and fume hoods. In case of skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) for this compound?

  • Approach :

  • Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the ethylamine chain) by acquiring spectra at 25°C and –40°C. Splitting due to conformational exchange may coalesce at lower temperatures .
  • Computational Modeling : Use DFT (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data. Focus on diastereotopic methyl groups in the piperidine ring .

Q. What experimental designs are suitable for studying this compound’s interaction with nicotinic acetylcholine receptors (nAChRs)?

  • Biological Assays :

  • Electrophysiology : Patch-clamp recordings on α4β2 nAChR-expressing HEK cells to measure current inhibition (IC₅₀). Compare with known inhibitors like TMPH (IC₅₀ ~10 nM) .
  • Radioligand Binding : Use [³H]-epibatidine to quantify receptor affinity. Pre-incubate membranes with varying compound concentrations (1 nM–10 µM) and analyze displacement curves .
    • Controls : Include positive controls (e.g., mecamylamine) and assess nonspecific binding with excess cold ligand.

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) be analyzed in crystalline forms of this compound?

  • Crystallographic Analysis :

  • Hydrogen Bonding : Measure donor-acceptor distances (e.g., N–H⋯Cl ≈ 3.0 Å) and angles (>150°) using Mercury software. Compare with similar piperidinium salts .
  • π-Interactions : Identify T-shaped π-stacking (C–H⋯π distances < 3.5 Å) between aromatic moieties in co-crystallized ligands. Use CrystalExplorer for energy frameworks .

Q. What strategies mitigate low yields during scale-up synthesis of this compound?

  • Process Optimization :

  • Reagent Stoichiometry : Increase alkylating agent (e.g., 1.2 eq chloroethylamine) to drive the reaction to completion.
  • Solvent Selection : Replace THF with DMSO to enhance solubility of the piperidine base.
  • Quenching : Add aqueous NH₄Cl slowly to avoid exothermic side reactions during workup.

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